molecular formula C7H15NO2 B13301805 3-Amino-2-ethylpentanoic acid

3-Amino-2-ethylpentanoic acid

Cat. No.: B13301805
M. Wt: 145.20 g/mol
InChI Key: NAOAQXBJMHWUEQ-UHFFFAOYSA-N
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Description

3-Amino-2-ethylpentanoic acid, also known as 3-ethylnorvaline, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a pentane chain with an ethyl substituent. It is a white solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-ethylpentanoic acid, followed by amination. The reaction typically requires a strong base, such as sodium hydride (NaH), and an alkylating agent, such as ethyl iodide (C2H5I). The resulting intermediate is then subjected to amination using ammonia (NH3) or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

3-Amino-2-ethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter levels.

    Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate neurotransmitter levels by influencing the synthesis or degradation pathways of neurotransmitters.

Comparison with Similar Compounds

3-Amino-2-ethylpentanoic acid can be compared with other similar amino acid derivatives, such as:

    Valine: Similar in structure but lacks the ethyl substituent.

    Leucine: Contains an isobutyl group instead of an ethyl group.

    Isoleucine: Has a different arrangement of the carbon chain.

Uniqueness

The presence of the ethyl substituent in this compound distinguishes it from other amino acids, potentially leading to unique biological and chemical properties. This structural difference can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-2-ethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(7(9)10)6(8)4-2/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

NAOAQXBJMHWUEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC)N)C(=O)O

Origin of Product

United States

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